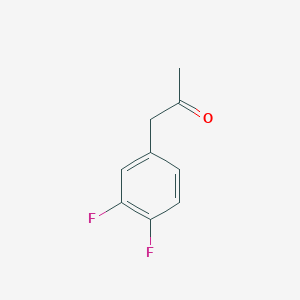

1-(3,4-Difluorophenyl)propan-2-one

Description

1-(3,4-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a 3,4-difluorophenyl group. This compound is of significant interest in organic and medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance the stability and reactivity of aromatic systems. Fluorinated ketones are often employed as intermediates in synthesizing pharmaceuticals, agrochemicals, and specialty materials, where fluorine substitution modulates lipophilicity, metabolic stability, and binding affinity .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFGSFVBTWBHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3,4-Difluorophenylacetic acid.

Reduction: 1-(3,4-Difluorophenyl)propan-2-ol.

Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving fluorinated compounds.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Difluorophenyl)propan-2-one with analogues identified through structural similarity metrics (e.g., similarity scores ≥0.94) .

1-(3-Fluorophenyl)propan-2-one (Similarity: 0.97)

- Structure : Contains a single fluorine atom at the 3-position of the phenyl ring.

- Impact : The absence of a 4-fluorine reduces electron-withdrawing effects compared to the difluoro analogue. This may lower thermal stability and alter reactivity in nucleophilic additions or reductions.

- Applications : Likely used in less demanding synthetic pathways where moderate electronic activation is sufficient.

1-(3-Fluoro-5-methylphenyl)propan-2-one (Similarity: 0.97)

- Structure : Features a 3-fluoro and 5-methyl substitution on the phenyl ring.

- However, the lack of a 4-fluorine diminishes electronic effects.

- Applications : Suitable for hydrophobic environments or prodrug designs requiring prolonged metabolic resistance.

A142166 [459-03-0] and A270950 [1017083-59-8] (Similarity: 0.94)

- Structure: Exact substituents are unspecified, but similarity scores suggest shared fluorophenyl-propanone motifs.

- Impact : Lower similarity implies divergent electronic or steric profiles, possibly due to additional functional groups (e.g., halogens, alkoxy chains).

- Applications: Potential niche uses in catalysis or as building blocks for complex fluorinated molecules.

Structural and Functional Data Table

| Compound Name | Substituents | Similarity Score | Hypothetical Properties/Applications |

|---|---|---|---|

| This compound | 3-F, 4-F | 1.00 (Reference) | High reactivity in SNAr reactions; drug intermediate |

| 1-(3-Fluorophenyl)propan-2-one | 3-F | 0.97 | Moderate electronic activation; versatile precursor |

| 1-(3-Fluoro-5-methylphenyl)propan-2-one | 3-F, 5-CH₃ | 0.97 | Enhanced lipophilicity; prodrug candidate |

| A142166 [459-03-0] | Unspecified fluorophenyl | 0.94 | Specialty synthesis; fluorinated ligands |

| A270950 [1017083-59-8] | Unspecified fluorophenyl | 0.94 | Catalytic intermediates; polymer additives |

Key Research Findings and Limitations

- Electronic Effects: The 3,4-difluoro substitution maximizes electron withdrawal, favoring reactions like nucleophilic aromatic substitution (SNAr) over mono-fluoro analogues .

- Synthetic Utility: Fluorinated propanones are critical intermediates in anti-inflammatory and antiviral agents, though specific bioactivity data for this compound remain unexplored in the provided evidence.

- Limitations : The absence of experimental data (e.g., NMR, melting points) in the referenced materials precludes direct physicochemical comparisons. Further studies are required to validate reactivity and stability trends.

Biological Activity

1-(3,4-Difluorophenyl)propan-2-one, also known as a difluorophenyl ketone, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a propan-2-one moiety. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which may enhance its biological activity compared to non-fluorinated analogs.

Research indicates that the biological activity of this compound may involve various mechanisms:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, impacting cellular pathways. For instance, related compounds have been identified as inhibitors of TbGSK3, a kinase involved in cellular signaling in Trypanosoma brucei .

- Cell Proliferation Effects : In vitro studies suggest that this compound can affect cell proliferation and apoptosis in cancer cell lines. The compound may modulate pathways involving phospholipase D (PLD), which plays a critical role in cell survival and growth under stress conditions .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For example:

- Candida albicans : Research on fluconazole analogs indicated that similar difluorophenyl compounds exhibited significant antifungal activity, suggesting potential applications for this compound in treating fungal infections .

Case Studies

- Trypanosomiasis Treatment : A study highlighted the efficacy of related compounds in inhibiting Trypanosoma brucei, showcasing their potential as therapeutic agents for African sleeping sickness. The lead compound demonstrated low nanomolar potency against the parasite while maintaining selectivity over mammalian cells .

- Cancer Research : In vitro assays revealed that this compound could significantly reduce the proliferation of MDA-MB-231 breast cancer cells. The compound's effects were more pronounced under serum-free conditions, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dichlorophenyl)propan-2-one | Chlorine atoms instead of fluorine | May exhibit different reactivity and biological activity |

| 1-(3,4-Difluorophenyl)ethanone | Shorter carbon chain (ethanone) | Affects chemical properties and potential applications |

| 1-(3,4-Difluorophenyl)butan-2-one | Longer carbon chain (butan-2-one) | Influences solubility and reactivity; may have different applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.